molecular formula C14H7ClN2O5 B4290884 8-chloro-1,3-dinitrodibenzo[b,f]oxepine

8-chloro-1,3-dinitrodibenzo[b,f]oxepine

Cat. No.: B4290884
M. Wt: 318.67 g/mol
InChI Key: MOVYMGWOJYBXEG-UHFFFAOYSA-N
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Description

8-Chloro-1,3-dinitrodibenzo[b,f]oxepine is a chemical compound that belongs to the class of dibenzo[b,f]oxepines. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings.

Preparation Methods

The synthesis of 8-chloro-1,3-dinitrodibenzo[b,f]oxepine typically involves the following steps:

    Cyclocondensation Reaction: This method involves the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation.

    Copper Catalysis: Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.

Industrial production methods for this compound are not extensively documented, but the aforementioned synthetic routes provide a foundation for scalable production.

Chemical Reactions Analysis

8-Chloro-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-chloro-1,3-dinitrodibenzo[b,f]oxepine involves its interaction with molecular targets such as microtubules. The compound binds to tubulin, a protein that forms microtubules, and disrupts the microtubular cytoskeleton.

Comparison with Similar Compounds

8-Chloro-1,3-dinitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as:

Properties

IUPAC Name

3-chloro-7,9-dinitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O5/c15-9-2-4-13-8(5-9)1-3-11-12(17(20)21)6-10(16(18)19)7-14(11)22-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYMGWOJYBXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-1,3-dinitrodibenzo[b,f]oxepine
Reactant of Route 2
8-chloro-1,3-dinitrodibenzo[b,f]oxepine
Reactant of Route 3
8-chloro-1,3-dinitrodibenzo[b,f]oxepine
Reactant of Route 4
8-chloro-1,3-dinitrodibenzo[b,f]oxepine
Reactant of Route 5
8-chloro-1,3-dinitrodibenzo[b,f]oxepine
Reactant of Route 6
8-chloro-1,3-dinitrodibenzo[b,f]oxepine

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